molecular formula C9H20N2 B1289508 1-(1-Isobutylpyrrolidin-3-YL)methanamine CAS No. 910442-14-7

1-(1-Isobutylpyrrolidin-3-YL)methanamine

Cat. No. B1289508
CAS RN: 910442-14-7
M. Wt: 156.27 g/mol
InChI Key: SMPLBVCPNOWSNS-UHFFFAOYSA-N
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Description

The compound 1-(1-Isobutylpyrrolidin-3-YL)methanamine is a chemical intermediate that has been utilized in the synthesis of pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their applications in drug development. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors, indicating the potential of similar structures in therapeutic applications .

Synthesis Analysis

The synthesis of related compounds, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, has been described in the literature. This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, with key steps including an asymmetric Michael addition and a stereoselective alkylation . This suggests that the synthesis of 1-(1-Isobutylpyrrolidin-3-YL)methanamine could potentially involve similar stereoselective methodologies.

Molecular Structure Analysis

Although the exact molecular structure analysis of 1-(1-Isobutylpyrrolidin-3-YL)methanamine is not provided, the structure-related discussions in the papers indicate the importance of stereochemistry in the biological activity of such compounds. The stereochemistry of the pyrrolidinyl moiety, as seen in the synthesis of the N-methyl derivative, is crucial for the desired pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to 1-(1-Isobutylpyrrolidin-3-YL)methanamine are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The Michael addition and alkylation reactions mentioned in the synthesis of the N-methyl derivative are examples of the types of reactions that might be employed in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(1-Isobutylpyrrolidin-3-YL)methanamine are critical for their pharmacokinetic and pharmacodynamic profiles. The first paper describes the lead structure of a related compound with high solubility, metabolic stability, and favorable penetration properties, which are desirable characteristics for drug candidates . These properties are likely to be relevant for 1-(1-Isobutylpyrrolidin-3-YL)methanamine as well, given the structural similarities.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information provided by Sigma-Aldrich includes the GHS07 pictogram, the signal word “Warning”, and hazard statements H302 and H319 . These indicate that the compound may be harmful if swallowed and may cause eye irritation .

properties

IUPAC Name

[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPLBVCPNOWSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592063
Record name 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutylpyrrolidin-3-YL)methanamine

CAS RN

910442-14-7
Record name 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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